Product packaging for 4-Bromopyrrole-2-carboxyarginine(Cat. No.:)

4-Bromopyrrole-2-carboxyarginine

Cat. No.: B1243595
M. Wt: 346.18 g/mol
InChI Key: XKZWFCSLAIKGBT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromopyrrole-2-carboxyarginine is a naturally occurring bromopyrrole alkaloid isolated from the Caribbean marine sponge Stylissa caribica . Its structure is characterized by a 4-bromopyrrole-2-carboxylic acid moiety linked to the amino acid arginine . This compound is of significant interest in chemical ecology and neuroscience research. Studies on its biological activity have shown that this compound exhibits no or only minor effects on voltage-dependent calcium entry in neuronal cell models, providing a crucial point of comparison for establishing structure-activity relationships within the broader class of pyrrole-imidazole alkaloids . Unlike larger dimeric or tetrameric alkaloids from the same source which potently modulate cellular calcium homeostasis, the minimal activity of this monomeric derivative makes it a valuable tool for researchers investigating the specific structural features required for biological activity in ion channel signaling pathways . The absolute configuration of this natural product has been confirmed through synthesis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BrN5O3 B1243595 4-Bromopyrrole-2-carboxyarginine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16BrN5O3

Molecular Weight

346.18 g/mol

IUPAC Name

(2S)-2-[(4-bromo-1H-pyrrole-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C11H16BrN5O3/c12-6-4-8(16-5-6)9(18)17-7(10(19)20)2-1-3-15-11(13)14/h4-5,7,16H,1-3H2,(H,17,18)(H,19,20)(H4,13,14,15)/t7-/m0/s1

InChI Key

XKZWFCSLAIKGBT-ZETCQYMHSA-N

Isomeric SMILES

C1=C(NC=C1Br)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1=C(NC=C1Br)C(=O)NC(CCCN=C(N)N)C(=O)O

Synonyms

4-bromopyrrole-2-carboxyarginine

Origin of Product

United States

Isolation and Comprehensive Structural Characterization of 4 Bromopyrrole 2 Carboxyarginine

The novel bromopyrrole alkaloid, 4-bromopyrrole-2-carboxyarginine, was first isolated from the Caribbean marine sponge Stylissa caribica. nih.gov The isolation process involved the extraction of the sponge material, followed by chromatographic separation techniques to yield the pure compound as a light yellow oil. acs.org

The structural elucidation of this compound was accomplished through a combination of spectroscopic methods. nih.gov High-resolution electrospray ionization mass spectrometry (HRESI-MS) established the molecular formula as C₁₁H₁₇N₅O₃Br. acs.org One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, were instrumental in revealing the presence of a 4-bromopyrrole-2-carboxamide moiety linked to an arginine residue. acs.org The absolute configuration of the natural product was determined to be L-4-bromopyrrole-2-carboxyarginine through synthesis and comparison of its specific rotation with the synthetically derived compound. acs.org

Chemical Synthesis and Derivatization Strategies for 4 Bromopyrrole 2 Carboxyarginine

Total Synthesis Approaches to 4-Bromopyrrole-2-carboxyarginine

The total synthesis of this compound has been a key objective to confirm its structure, elucidate its absolute configuration, and provide a reliable source of the material for biological evaluation. acs.org Synthetic efforts have centered on creating the core pyrrole (B145914) structure, introducing the bromine atom, and coupling it with the arginine moiety in a controlled manner.

Development of Convergent and Stereoselective Synthetic Routes

The absolute configuration of the natural product was confirmed as L-4-bromopyrrole-2-carboxyarginine through synthesis. acs.org This was achieved by comparing the specific rotation of the synthesized compound with that of the natural product. acs.org A key strategy in the synthesis of related bromopyrrole alkaloids, such as dispyrin, has been a convergent approach, which allows for the efficient assembly of complex molecules from smaller, pre-synthesized fragments. nih.gov This often involves the synthesis of the bromopyrrole core and the amino acid portion separately, followed by a coupling reaction in the later stages.

Amide Bond Formation Strategies between Pyrrole-2-carboxylic Acid and Arginine Moiety

A critical step in the synthesis of this compound is the formation of the amide bond between the 4-bromopyrrole-2-carboxylic acid and the α-amino group of arginine. acs.org The high pKa of the guanidinium (B1211019) group in the arginine side chain (around 12.5) presents a significant challenge, as it can interfere with standard coupling reactions. nih.gov

To overcome this, chemists have developed various strategies. One common approach involves the use of protecting groups on the arginine side chain to mask its reactivity during the amide bond formation. mdpi.com The Fmoc/tBu solid-phase peptide synthesis (SPPS) approach is a widely used method for constructing peptides and can be adapted for this purpose. mdpi.com In this methodology, the guanidino group of arginine is often protected to enhance its solubility in common SPPS solvents and prevent side reactions. mdpi.com

Another strategy is the direct modification of the arginine side chain. While less common, methods for the direct acylation of the guanidinium group have been developed, although these are often more suited for modifying arginine itself rather than arginine-containing peptides. nih.gov For the synthesis of this compound, the coupling is typically achieved by activating the carboxylic acid of the pyrrole moiety, often by converting it to a more reactive species like an acid chloride or using standard peptide coupling reagents. youtube.com The reaction of L-arginine methyl ester with an activated 4-bromopyrrole-2-carboxylic acid derivative, followed by ester hydrolysis, has been a successful approach. acs.org

Synthesis of Key Intermediates and Precursors

The successful total synthesis of this compound relies on the efficient preparation of its key building blocks: the 4-bromopyrrole-2-carboxylic acid scaffold and a suitably functionalized arginine derivative.

Preparation of the 4-Bromopyrrole-2-carboxylic Acid Scaffold

The 4-bromopyrrole-2-carboxylic acid scaffold is a crucial intermediate. acs.org Its synthesis can be achieved through various routes. One reported method involves the use of 4-bromopyrrol-2-yl trichloromethyl ketone as a precursor. acs.org This ketone can then be converted to the desired carboxylic acid. The starting materials for such syntheses are often simple pyrrole derivatives that undergo bromination and subsequent functional group manipulations to install the carboxylic acid. The ethyl ester of 4-bromopyrrole-2-carboxylic acid is also a commercially available and useful intermediate. sigmaaldrich.com

Functionalization of Arginine and Related Amino Acid Components

The arginine moiety requires careful functionalization to enable its selective coupling with the pyrrole component. nih.gov In many synthetic strategies, the α-amino group is the desired site of reaction, while the guanidinium side chain needs to be either protected or its reactivity managed. nih.gov

Alternatively, direct modification of the arginine side chain can be employed, though this is less common for peptide bond formation. nih.gov For the synthesis of this compound, using L-arginine methyl ester allows for the protection of the carboxylic acid functionality of arginine while leaving the α-amino group available for coupling. acs.org Subsequent hydrolysis of the methyl ester yields the final product.

Design and Synthesis of Analogs and Structural Derivatives

The synthesis of analogs and structural derivatives of this compound is a valuable strategy for exploring the structure-activity relationships (SAR) of this class of compounds. By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its biological activity.

For example, replacing the arginine moiety with other amino acids, such as lysine (B10760008), has been explored. The synthesis of 4-bromopyrrole-2-carboxy-N(ε)-lysine has been reported, demonstrating the feasibility of creating derivatives with different amino acid side chains. acs.orgnih.gov This was achieved by reacting L-lysine ethyl ester with 4-bromopyrrol-2-yl trichloromethyl ketone, followed by ester hydrolysis. acs.org

Furthermore, modifications to the pyrrole ring, such as altering the position or nature of the halogen substituent, or introducing other functional groups, could lead to new analogs with potentially improved or novel biological properties. The development of efficient synthetic routes is crucial for enabling the creation of a diverse library of such analogs for biological screening.

Systematic Modification of the Bromopyrrole Moiety

The bromopyrrole core is a common structural motif in a large family of marine alkaloids, with over 140 derivatives isolated from more than 20 different sponge species. nih.govresearchgate.net Many of these compounds share a pyrrole-imidazole backbone, with oroidin (B1234803) being a key structural prototype. nih.govresearchgate.net The synthesis of these alkaloids often involves the manipulation of the bromopyrrole moiety.

A common strategy for the synthesis of brominated pyrrole derivatives begins with the acylation of the parent pyrrole ring. chim.it For instance, the reaction of pyrrole with trichloroacetyl chloride can yield pyrrol-2-yl trichloromethyl ketone. acs.org This intermediate can then be selectively brominated. The bromination of pyrrol-2-yl trichloromethyl ketone with molecular bromine in glacial acetic acid leads to the formation of 4-bromopyrrol-2-yl trichloromethyl ketone. acs.org This haloform-type reaction is a key step in introducing the bromine atom at the C4 position of the pyrrole ring. chim.it

Further modifications can be achieved through various chemical reactions. For example, palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines provides a route to 3-bromosubstituted pyrroles. rsc.org This method allows for the retention of the bromine atom, which can then be used for subsequent structural modifications. rsc.org

The following table summarizes key synthetic intermediates and their properties:

CompoundMolecular FormulaStarting MaterialKey ReagentReference
Pyrrol-2-yl trichloromethyl ketoneC6H4Cl3NOPyrroleTrichloroacetyl chloride acs.org
4-Bromopyrrol-2-yl trichloromethyl ketoneC6H3BrCl3NOPyrrol-2-yl trichloromethyl ketoneBromine in acetic acid acs.org

Exploration of Alternative Amino Acid Conjugations (e.g., 4-Bromopyrrole-2-carboxy-N(ε)-lysine)

The natural product this compound is an amino acid derivative linked to a 4-bromopyrrole-2-carboxylic acid moiety. acs.orgnih.gov Researchers have explored the synthesis of analogues by conjugating the 4-bromopyrrole-2-carboxylic acid with different amino acids. One such analogue is 4-bromopyrrole-2-carboxy-N(ε)-lysine, which was also isolated from the marine sponge Stylissa caribica. acs.orgnih.gov

The synthesis of these amino acid conjugates often involves the coupling of 4-bromopyrrole-2-carboxylic acid with the desired amino acid ester. For instance, the synthesis of 4-bromopyrrole-2-carboxy-N(ε)-lysine was achieved by reacting L-lysine ethyl ester with 4-bromopyrrol-2-yl trichloromethyl ketone, followed by ester hydrolysis. acs.org This reaction regioselectively forms the amide bond with the ε-amino group of lysine. acs.org The absolute configuration of the resulting product can be determined by comparing the optical rotation and HPLC retention times of the natural and synthetic compounds. acs.org

Solid-phase synthesis has also been employed for the preparation of these compounds. For example, Nα-(4-bromopyrrolyl-2-carbonyl)-l-homoarginine was synthesized on a solid support starting from Fmoc/Pmc-protected l-homoarginine (B1673340) coupled to a 2-chlorotrityl chloride polystyrene resin. acs.org After deprotection, 4-bromopyrrole-2-carboxylic acid was attached using coupling reagents like DIC/HOBt. acs.org

The following table outlines the properties of this compound and its lysine analogue:

CompoundMolecular FormulaMolecular WeightOptical Rotation [α]D (c, solvent)Source
This compoundC11H16BrN5O3346.18-16 (0.25, MeOH)Stylissa caribica acs.org
4-Bromopyrrole-2-carboxy-N(ε)-lysineC11H16BrN3O3318.17+5.2 (0.50, MeOH)Stylissa caribica acs.org

Investigation of Synthetic Methodology for Brominated Pyrrole Alkaloids

The broader family of brominated pyrrole alkaloids encompasses a vast array of complex structures, necessitating diverse and innovative synthetic strategies. nih.govresearchgate.net Many of these alkaloids, including the hymenidin (B1674120) and dispacamide families, share the oroidin structural motif. researchgate.net

Synthetic approaches often focus on the construction of the core pyrrole-imidazole or related heterocyclic systems. researchgate.net For instance, the synthesis of longamides, which are brominated pyrrole-2-carboxamides, has been achieved through a sequence involving the acylation of pyrrole, followed by regioselective bromination and subsequent reaction with an aminoacetaldehyde dimethyl acetal. chim.it

Chemical diversification of natural product extracts has also emerged as a powerful tool for generating novel analogues. nih.gov This approach involves treating a crude extract with a chemical reagent to modify the existing compounds, leading to the formation of new derivatives that may not be accessible through traditional synthetic routes. nih.gov

The development of new synthetic methods for the construction and functionalization of the pyrrole ring is crucial for advancing the study of these marine natural products. nih.govmdpi.com These methods provide access to a wider range of analogues, facilitating the exploration of their structure-activity relationships.

Biosynthetic Pathways and Enzymatic Mechanisms of 4 Bromopyrrole 2 Carboxyarginine

Proposed Biosynthetic Origin in Marine Sponges

The biosynthesis of 4-bromopyrrole-2-carboxyarginine is believed to be deeply rooted in the primary metabolism of amino acids, which are subsequently modified through a series of enzymatic reactions to yield the final natural product. Marine sponges, particularly of the genus Stylissa and Agelas, are notable producers of these compounds. nih.govacs.orgnih.gov

The prevailing hypothesis suggests that the biosynthesis of pyrrole-imidazole alkaloids, including this compound, initiates from common amino acid building blocks. nih.gov Several amino acids have been proposed as key precursors, with evidence gathered from the structural analysis of isolated compounds and biosynthetic feeding studies.

Ornithine and Arginine : It has been proposed that amino acids such as proline, ornithine, and arginine are likely precursors for the core structures of pyrrole-2-aminoimidazole alkaloids. nih.gov For instance, proline or ornithine may provide the carbon skeleton for the pyrrole-2-carboxylic acid moiety. nih.gov Early hypotheses envisioned that the α-amino group of ornithine could be transformed into a guanidine (B92328) intermediate, which then forms the 2-aminoimidazolinone portion of related alkaloids. nih.gov Low levels of incorporation of radiolabeled ornithine into the oroidin (B1234803) derivative stevensine (B1337892) have been experimentally observed, lending some support to this theory, though the results are not conclusive. nih.gov

Lysine (B10760008) : Lysine has been suggested as an alternative precursor. nih.govacs.org This hypothesis is supported by the isolation of 4-bromopyrrole-2-carboxy-N(ε)-lysine alongside this compound from the marine sponge Stylissa caribica. nih.govacs.org The co-occurrence of these two compounds, which differ only in their terminal amino acid residue (arginine vs. lysine), strongly implies a common biosynthetic pathway that utilizes these amino acids as substrates for acylation with a 4-bromopyrrole-2-carboxylic acid unit. acs.org Furthermore, a related compound, Nα-(4-bromopyrrolyl-2-carbonyl)-L-homoarginine, has been synthesized and is considered a putative key intermediate, with its biosynthesis proposed to start from lysine. nih.govacs.org

Amino AcidProposed Role in BiosynthesisSupporting Evidence
OrnithinePrecursor to the 2-aminoimidazolinone moiety. nih.govIncorporation of [U-14C]-ornithine into stevensine (low levels). nih.gov
ArginineEarly precursor for both the pyrrole-carboxylic acid and 2-aminoimidazole moieties. nih.govProposed based on synthetic studies and isolation of related compounds. nih.gov
LysineAlternative precursor for the pyrrole-imidazole backbone. nih.govCo-isolation with 4-bromopyrrole-2-carboxy-N(ε)-lysine. acs.org Proposed as a precursor to Nα-(4-bromopyrrolyl-2-carbonyl)-L-homoarginine. nih.govacs.org
ProlinePrecursor to the pyrrole-2-carboxylic acid moiety. nih.govHypothesized to evolve into dibromopyrrole carboxyaldehyde. nih.gov

The structural simplicity of this compound relative to other more complex pyrrole-imidazole alkaloids suggests its potential role as a biosynthetic intermediate. It is hypothesized that this compound, or a closely related derivative, could be a stepping stone in the assembly of the larger, often cyclized or dimerized, members of this alkaloid family. nih.govnih.gov

Oroidin is widely considered a central precursor in the biosynthesis of a vast array of pyrrole-imidazole alkaloids. nih.gov While the direct conversion of this compound to oroidin has not been definitively established, the structural components are highly suggestive of a biosynthetic relationship. The formation of this compound represents the crucial amide linkage between the brominated pyrrole (B145914) core and an amino acid. Subsequent enzymatic modifications of the arginine side chain could, in principle, lead to the formation of the 2-aminoimidazole ring system characteristic of oroidin and its derivatives. nih.gov The isolation of Nα-(4-bromopyrrolyl-2-carbonyl)-L-homoarginine from the sponge Agelas wiedenmayeri is considered a significant finding, as this compound is a putative key intermediate in the biogenesis of these complex alkaloids. nih.govacs.org

Enzymatic Machinery Involved in Bromination and Amide Linkage Formation

The biosynthesis of this compound necessitates at least two key enzymatic transformations: the regioselective bromination of the pyrrole ring and the formation of an amide bond between the resulting 4-bromopyrrole-2-carboxylic acid and arginine.

The incorporation of bromine into marine natural products is a common feature, catalyzed by a class of enzymes known as halogenases. In the marine environment, both enzymatic and non-enzymatic pathways for bromination exist. nist.gov

Bromoperoxidases (BPOs) : These enzymes are found in marine algae, fungi, and bacteria and catalyze the oxidation of bromide ions (Br⁻) using hydrogen peroxide as an oxidant. nist.gov The resulting electrophilic bromine species can then react with electron-rich organic substrates, such as the pyrrole ring, in a non-specific manner. nist.gov

Flavin-Dependent Halogenases : These enzymes offer a higher degree of regioselectivity in halogenation reactions. They are known to be involved in the biosynthesis of many bacterial natural products.

Peptidyl Brominases : Recent research has uncovered an obligate peptidyl tryptophan-6-brominase in the microbiomes of marine sponges. acs.orgnih.gov This enzyme demonstrates regiospecific bromination activity and is part of a biosynthetic gene cluster found across geographically and phylogenetically diverse sponges. acs.orgnih.gov While this specific enzyme acts on tryptophan residues within a peptide, it highlights the existence of specialized brominases within sponge symbionts that could be responsible for the targeted bromination of pyrrole precursors.

The formation of the amide linkage in this compound is catalyzed by enzymes that activate a carboxylic acid and facilitate its condensation with an amine. Amide Bond Synthetases (ABSs) are a class of enzymes that perform this function. acs.org

The general mechanism involves a two-step process:

Adenylation : The carboxylate group of 4-bromopyrrole-2-carboxylic acid is activated by ATP to form a high-energy acyl-adenylate intermediate, with the release of pyrophosphate. nih.govacs.org This reaction is catalyzed by an adenylation (ANL) domain within the synthetase enzyme. nih.gov

Amidation : The activated acyl-adenylate is then subject to nucleophilic attack by the α-amino group of arginine. nih.gov This displaces AMP and forms the final amide bond. acs.orgacs.org Some studies suggest that the acyl-adenylate intermediate can be captured by the amine nucleophile either while still bound to the enzyme or after being released into the solution. nih.gov

Enzymes like McbA, from the marine actinomycete Marinactinospora thermotolerans, are examples of ABSs that catalyze such couplings and have been studied for their synthetic utility. acs.orgacs.org

TransformationEnzyme ClassMechanism
Bromination of Pyrrole RingHalogenases (e.g., Bromoperoxidases, Peptidyl Brominases)Oxidation of bromide (Br⁻) to an electrophilic bromine species which then reacts with the pyrrole ring. nist.gov
Amide Linkage FormationAmide Bond Synthetases (ABSs) / Adenylation (ANL) EnzymesATP-dependent activation of the carboxylic acid to an acyl-adenylate, followed by nucleophilic attack by the amino group of arginine. acs.orgnih.gov

Comparative Biosynthesis with Structurally Related Marine Natural Products

The biosynthesis of this compound is part of a larger, interconnected metabolic network that produces a diverse family of pyrrole-imidazole alkaloids. nih.govnih.gov Comparing its formation with that of related compounds offers insights into the modularity and evolution of these biosynthetic pathways.

Oroidin and Derivatives : As previously mentioned, oroidin is the archetypal pyrrole-imidazole alkaloid and is considered the biosynthetic precursor to many other members of this class. nih.gov The biosynthesis of oroidin involves the coupling of a brominated pyrrole moiety to a 2-aminoimidazole group connected by a propyl chain. This compound can be viewed as a potential early-stage intermediate before the complex rearrangement and cyclization of the arginine side chain to form the 2-aminoimidazole ring of oroidin. nih.gov

Clathrodin (B1669156) : Clathrodin is the non-brominated analog of oroidin. The biosynthetic pathways leading to clathrodin and oroidin are likely identical, with the exception of the bromination step. This suggests the existence of a "halogenation switch" that determines whether the pyrrole precursor is brominated before its incorporation into the final alkaloid structure.

Other Pyrrole-Amide Conjugates : The co-isolation of 4-bromopyrrole-2-carboxy-N(ε)-lysine from Stylissa caribica demonstrates the flexibility of the amide-forming enzyme(s) in accepting different amino acid substrates. acs.org This suggests a divergent point in the pathway where a common 4-bromopyrrole-2-carboxylic acid precursor is conjugated with various amino acids. Other related compounds, such as clathramides and hanishin, also feature the bromopyrrole unit, raising the possibility that they are shunt metabolites resulting from the mixing of different biosynthetic pathways. nih.gov

The study of these related compounds suggests that marine sponges have evolved a modular biosynthetic strategy, combining a limited set of core building blocks (like the bromopyrrole unit) with various amino acids and other moieties to generate a wide array of structurally diverse and biologically active natural products. rsc.orgrsc.org

Investigation of Molecular Interactions and Functional Roles of 4 Bromopyrrole 2 Carboxyarginine

Evaluation of Molecular Modulatory Properties in In Vitro Systems

Detailed in vitro studies to fully characterize the molecular modulatory properties of 4-bromopyrrole-2-carboxyarginine are limited. However, the broader class of bromopyrrole alkaloids, isolated from various marine sponges, has been the subject of numerous biological assays, providing a basis for inferring potential activities. nih.gov

Comparative Analysis of Interactions with Cellular Components (e.g., Ion Channels, Enzymes) with Related Monomeric and Polymeric Bromopyrrole Alkaloids

Direct experimental data on the interaction of this compound with specific ion channels or enzymes is not extensively documented in the current scientific literature. However, the diverse biological activities reported for related bromopyrrole alkaloids suggest that these compounds can interact with various cellular targets.

Bromopyrrole alkaloids as a class have been shown to exhibit a wide range of biological activities, including antifeedant, anti-biofilm, anticancer, anti-inflammatory, antimicrobial, and immunomodulatory effects. nih.gov For instance, some bromopyrrole alkaloids have demonstrated inhibitory activity against certain enzymes.

A comparative overview of the activities of different bromopyrrole alkaloids is presented below:

Compound/ExtractSource OrganismObserved Bioactivity
SceptrinStylissa massaAntibacterial activity against Escherichia coli and Staphylococcus aureus (MIC of 62.5 μM). plos.org
Hymenidin (B1674120)Stylissa massaWeak antibacterial activity (MIC = 250 μM). plos.org
Manzacidin A/CStylissa massaIsolated from bioactive fractions. plos.org
N-methyldibromoisophakellinStylissa caribicaActive as a feeding deterrent against reef fish. awi.deacs.org
Oroidin (B1234803)Agelas spongesPrecursor to many complex bromopyrrole alkaloids. nih.gov

It is important to note that the specific activity of this compound within these contexts has not been explicitly reported. The presence of the arginine moiety suggests potential interactions with targets that recognize this amino acid, such as certain kinases or proteases, but this remains to be experimentally verified.

Structure-Activity Relationship (SAR) Studies: Correlating Structural Features with Observed Molecular Effects

Specific structure-activity relationship (SAR) studies for this compound are not currently available. However, general SAR principles can be inferred from studies on related compounds. For instance, the conjugation of amino acids to other bioactive molecules has been shown to modulate their biological activity. nih.gov The nature of the amino acid can influence properties such as cell permeability and target binding affinity. nih.gov

In the context of bromopyrrole alkaloids, the degree and position of bromine substitution, as well as the nature of the appended side chains, are known to be critical for their biological effects. For example, studies on other bromopyrrole alkaloids from Stylissa species have suggested preliminary SARs based on their antiproliferative and protein kinase inhibitory activities. nih.gov The arginine group in this compound, with its guanidinium (B1211019) head, introduces a significant polar and positively charged feature, which would be expected to dominate its interaction profile with biological macromolecules.

Assessment of Minor or Undetectable Modulatory Effects in Specific Assays

There is a lack of published data regarding specific assays where this compound has been tested and found to have minor or undetectable effects. The initial isolation paper focused on structure elucidation and did not report a broad biological screening of the compound. acs.orgnih.gov Without such screening data, it is difficult to ascertain the full spectrum of its biological activity or lack thereof.

Theoretical and Computational Chemistry Approaches

To complement experimental studies, theoretical and computational methods can provide valuable insights into the molecular properties and potential interactions of this compound.

Molecular Dynamics Simulations and Ligand-Target Docking Studies

Specific molecular dynamics (MD) simulations or ligand-target docking studies for this compound are not reported in the literature. However, computational modeling of arginine-containing peptides and their interactions with biological targets is a well-established field. nih.gov Such studies on related systems have highlighted the importance of the three-dimensional conformation of arginine-containing molecules in their hydrogen bonding ability, polarity, and molecular geometry, which in turn influences their biological transport and interaction with targets. nih.gov

Molecular docking studies of other complex molecules containing arginine residues have shown that the guanidinium group often forms key electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) in the binding sites of proteins. mdpi.com It is plausible that this compound could engage in similar interactions. The recently developed AlphaFold 3 model is capable of predicting interactions between proteins and small molecules, including those with post-translational modifications like arginine methylation, which could be a valuable tool for future in silico studies of this compound. alphafoldserver.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no specific quantum chemical calculations reported for this compound. Such calculations could provide detailed information about its electronic structure, charge distribution, and reactivity. For instance, understanding the molecular orbital energies (HOMO and LUMO) and electrostatic potential would be crucial in predicting its reactivity and non-covalent interaction capabilities.

Studies on the chemical carbonylation of arginine residues in peptides and proteins demonstrate how theoretical calculations can aid in understanding reaction mechanisms and the properties of modified amino acids. acs.org Similar computational approaches could be applied to this compound to predict its reactivity and potential for covalent or non-covalent interactions with biological targets.

Role as a Chemical Probe in Biochemical Research

The utility of this compound as a chemical probe in non-clinical, mechanistic studies is an emerging area of investigation, primarily informed by the broader activities of the bromopyrrole alkaloid class to which it belongs. While specific applications of this individual compound are not extensively documented, the structural motifs present in this compound and related compounds suggest its potential for probing various biological processes.

Bromopyrrole alkaloids, as a class, exhibit a wide array of biological activities, including antimicrobial, anti-biofilm, anticancer, and enzyme inhibitory effects. nih.gov These activities underscore their potential as tools to investigate the underlying mechanisms of these processes. For instance, some bromopyrrole alkaloids have been shown to inhibit enzymes like sortase A, which is crucial for the virulence of certain bacteria. mdpi.com This suggests that compounds like this compound could potentially be used to study the role of such enzymes in bacterial pathogenesis.

One of the few direct investigations into the molecular interactions of this compound involved its effect on cellular calcium homeostasis. In a study using PC12 cells, the compound was tested for its ability to interfere with voltage-dependent calcium entry. At a concentration of 10 μM, this compound, along with several other monomeric brominated pyrrole (B145914) alkaloids, showed no or only minor effects. This finding, while negative, is valuable in defining the compound's specificity and suggests that its biological activities, if any, are likely not mediated through the modulation of voltage-gated calcium channels.

The broader family of guanidine-containing pyrrole compounds has been explored as probes for generating inhibitors of HIV entry. While this research did not specifically name this compound, its structural components—a pyrrole ring and a guanidine (B92328) group from the arginine moiety—are features of interest in this context.

It is important to note that the biological activity of many marine natural products, including bromopyrrole alkaloids, can be highly structure-dependent. Therefore, while the activities of related compounds provide a rationale for investigating this compound as a chemical probe, its specific functional roles and molecular targets remain a subject for future research.

Detailed Research Findings

The following table summarizes the key research findings regarding the molecular interactions of this compound.

Research Area Experimental System Key Findings Conclusion
Cellular Calcium HomeostasisPC12 cellsAt 10 μM, showed no or only minor effects on voltage-dependent calcium entry.Unlikely to be a potent modulator of voltage-gated calcium channels.

Future Research Directions and Unanswered Questions in 4 Bromopyrrole 2 Carboxyarginine Research

Advancement in Chemoenzymatic Synthesis and Biocatalysis for Analog Production

The original synthesis of 4-bromopyrrole-2-carboxyarginine was accomplished through chemical methods to confirm its structure and assign its absolute configuration. acs.org However, looking forward, the development of chemoenzymatic and biocatalytic approaches represents a significant and promising research direction. These methods offer the potential for more efficient, stereoselective, and environmentally benign syntheses.

Future research efforts could focus on identifying and harnessing enzymes, such as halogenases and peptide synthetases from marine microorganisms, to facilitate key steps in the synthesis. Biocatalysis could enable the production of a diverse library of this compound analogs. By substituting the arginine moiety with other amino acids or modifying the pyrrole (B145914) core, novel compounds with potentially enhanced or entirely new biological activities could be generated. This strategy is a cornerstone of modern drug discovery, where enzymatic processes are used to create structural diversity that is often difficult to achieve through purely chemical means. researchgate.net

Deeper Mechanistic Elucidation of Biosynthetic Pathways at the Genetic and Proteomic Levels

The biosynthetic origins of this compound are not yet fully understood. It is widely believed that pyrrole-imidazole alkaloids are derived from amino acid precursors like proline, histidine, or ornithine. mdpi.comnih.gov For instance, the biosynthesis of the related alkaloid Ageladine A is proposed to originate from proline and histidine. mdpi.com A critical future goal is to move beyond these hypotheses to a detailed, evidence-based understanding of the specific biosynthetic pathway at the molecular level.

This requires a multi-omics approach, integrating genomics, transcriptomics, and proteomics. nih.gov By sequencing the genome and transcriptome of the source sponge, Stylissa caribica, and its associated symbiotic microorganisms, researchers can identify the gene clusters responsible for producing the alkaloid. Techniques like Weighted Gene Co-expression Network Analysis (WGCNA), which has been successfully used to identify genes involved in alkaloid biosynthesis in other organisms, could be invaluable. nih.govfrontiersin.org This analysis could pinpoint the specific enzymes—such as halogenases, methyltransferases, and synthases—involved in the assembly of this compound. frontiersin.org Proteomic studies would then confirm the expression and activity of these enzymes, providing a complete picture of the biosynthetic machinery.

Table 1: Potential "Omics" Approaches for Biosynthetic Pathway Elucidation

Technique Objective Potential Findings Relevant Analogy
Genomics/Metagenomics Identify the biosynthetic gene cluster (BGC) in the sponge or its microbiome.Discovery of genes for halogenases, pyrrole synthases, and peptide synthetases.Identification of BGCs for other marine natural products.
Transcriptomics (RNA-Seq) Analyze gene expression under different conditions to correlate with alkaloid production.Identification of actively transcribed genes from the BGC. nih.govWGCNA has been used to find alkaloid-related genes in plants. frontiersin.org
Proteomics Identify the translated and functional enzymes involved in the pathway.Confirmation of enzyme expression (e.g., oxidoreductases, transferases). nih.govProteomic analysis has identified proteins correlating with development in Arabidopsis. nih.gov

Exploration of Novel Molecular Targets and Interaction Mechanisms

While many bromopyrrole alkaloids exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific molecular targets of this compound remain unknown. researchgate.netmdpi.com A major focus of future research will be to identify these targets and elucidate the mechanisms through which the compound exerts its effects.

Bioassay-guided fractionation and high-throughput screening can be employed to test the compound against various cell lines and enzymatic targets. For example, related alkaloids have been found to inhibit specific enzymes like matrix metalloproteinases (MMPs) or sortase A. mdpi.comnih.gov Similar investigations could reveal whether this compound acts on these or other novel targets. Computational methods, such as molecular docking, can be used to predict binding interactions with potential protein targets, guiding experimental validation. nih.gov This approach was successfully used to show how the bromopyrrole alkaloid stonikacidin A could bind to sortase A. nih.gov Identifying specific targets is crucial for understanding the compound's therapeutic potential and for the rational design of more potent and selective analogs.

Development of Advanced Analytical Techniques for Trace Analysis in Biological Samples

The initial isolation and structural elucidation of this compound relied on standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org While effective for characterizing the pure compound from a bulk sponge extract, these methods may lack the sensitivity required for future in-depth biological studies.

To investigate the compound's pharmacokinetics, biodistribution, or ecological role, it will be necessary to detect and quantify it at trace levels in complex biological matrices like plasma, tissues, or seawater. This necessitates the development of more advanced and highly sensitive analytical methods. Future research should focus on creating validated bioanalytical methods using techniques like Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), operating in selected reaction monitoring (SRM) mode. Such methods would provide the low limits of detection and high selectivity needed to track the compound in biological systems, answering critical questions about its absorption, metabolism, and mechanism of action.

Table 2: Comparison of Analytical Techniques for this compound Analysis

Technique Primary Use in Current Research Future Application Key Advantage for Future Research
NMR Spectroscopy Structural elucidation of the isolated compound. acs.orgConfirmation of analog structures.Provides detailed structural information.
HPLC/HRMS Isolation and accurate mass determination for formula confirmation. acs.orgMetabolite identification.High mass accuracy for identifying unknown metabolites.
LC-MS/MS (SRM/MRM) Not yet applied.Trace quantification in plasma, tissues, and environmental samples.Exceptional sensitivity and selectivity for complex matrices.

Q & A

Q. What are the natural sources of 4-bromopyrrole-2-carboxyarginine, and what methods are used for its isolation?

this compound is a bromopyrrole alkaloid primarily isolated from marine sponges, notably Stylissa caribica. Isolation involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic purification (e.g., HPLC, silica gel chromatography). Structural confirmation is achieved via spectroscopic techniques (NMR, MS) . Methodological Tip : Prioritize freeze-dried sponge material to preserve labile compounds. Use LC-MS for real-time monitoring of fractions to target bromopyrrole alkaloids.

Q. How is the structure of this compound elucidated experimentally?

Key steps include:

  • 1D/2D NMR (e.g., 1^1H, 13^13C, HMBC, NOESY) to assign stereochemistry and connectivity.
  • High-resolution MS to confirm molecular formula (C11H17BrN4O3C_{11}H_{17}BrN_4O_3).
  • Synthetic validation : Compare spectral data with synthesized analogs to resolve ambiguities in substituent positioning .
    Pitfall Avoidance : Ensure deuterated solvents are moisture-free to prevent signal splitting in NMR.

Q. What preliminary bioactivity assays are recommended for this compound?

Initial screening should focus on:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Target proteases or kinases relevant to marine natural product pharmacology .
    Note : Use a negative control (e.g., non-brominated analog) to distinguish bromine-specific effects.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Challenges include low regioselectivity during bromination and arginine coupling efficiency. Strategies:

  • Directed bromination : Use NBS (N-bromosuccinimide) with Lewis acids (e.g., FeCl3_3) to enhance C-4 selectivity.
  • Solid-phase peptide synthesis (SPPS) : Immobilize arginine to improve coupling efficiency and reduce side reactions.
  • Purity validation : Employ 19^19F NMR (if fluorinated tags are used) or UPLC-MS to detect trace impurities .

Q. How should contradictory bioactivity data be analyzed?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Compound stability : Test degradation under assay conditions (pH, temperature) via LC-MS.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to differentiate true bioactivity from noise .

Q. What ecological roles does this compound play in marine sponges?

Hypothesized functions include:

  • Chemical defense : Deter predation by fish or fouling organisms (test via feeding assays).
  • Microbiome modulation : Screen for quorum-sensing inhibition against sponge-associated bacteria.
    Method : Combine metabolomics with metagenomics to correlate compound abundance with microbial community shifts .

Q. What mechanistic studies are needed to clarify its mode of action?

  • Target identification : Use affinity chromatography or pull-down assays with tagged derivatives.
  • Transcriptomic profiling : RNA-seq of treated cells to identify dysregulated pathways.
  • Molecular docking : Model interactions with putative targets (e.g., proteases) using software like AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.